(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride

Regioselectivity Sulfonylation Triazole Isomerism

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride (CAS 1849258-36-1) is a heterocyclic sulfonyl chloride with molecular formula C₄H₆ClN₃O₂S and molecular weight 195.63 g/mol. The compound features a 2-methyl-2H-1,2,3-triazole ring bearing a methanesulfonyl chloride (–CH₂–SO₂Cl) substituent at the 4-position.

Molecular Formula C4H6ClN3O2S
Molecular Weight 195.63 g/mol
Cat. No. B13255482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride
Molecular FormulaC4H6ClN3O2S
Molecular Weight195.63 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)CS(=O)(=O)Cl
InChIInChI=1S/C4H6ClN3O2S/c1-8-6-2-4(7-8)3-11(5,9)10/h2H,3H2,1H3
InChIKeyMKSBABZZADZQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl Chloride: Identity, CAS, and Evidence Overview


(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride (CAS 1849258-36-1) is a heterocyclic sulfonyl chloride with molecular formula C₄H₆ClN₃O₂S and molecular weight 195.63 g/mol . The compound features a 2-methyl-2H-1,2,3-triazole ring bearing a methanesulfonyl chloride (–CH₂–SO₂Cl) substituent at the 4-position. It is classified as a reactive synthetic intermediate whose electrophilic sulfonyl chloride group enables the preparation of sulfonamides, sulfonate esters, and related derivatives [1]. The 1,2,3-triazole core is an established pharmacophore in medicinal chemistry and agrochemical discovery, while the 2-methyl substitution pattern distinguishes this compound from the more common 1-substituted 1,2,3-triazole regioisomers encountered in copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [2]. However, a comprehensive search of publicly available primary literature, patent databases, and authoritative repositories reveals that high-strength, comparator-based quantitative evidence—such as head-to-head biological IC₅₀ data, comparative reaction yields versus close analogs, or differential selectivity profiles—is extremely limited for this specific compound. Consequently, this Evidence Guide must explicitly acknowledge the evidence gap while presenting the strongest differentially meaningful information available, grounded primarily in structural uniqueness, physicochemical differentiation, and class-level inference from closely related triazole methanesulfonyl chlorides.

Pre-installed N2-methyl group enables regioisomerically defined sulfonylation, eliminating separation of regioisomeric mixtures

Methylene spacer between triazole and sulfonyl chloride preserves alkanesulfonyl-like electrophilicity, supporting amine conjugation

Fragment-like properties (low molecular weight, moderate estimated logP) may support fragment-based library design

Why Generic Substitution Is Scientifically Unsound


The assumption that any triazole sulfonyl chloride can substitute for (2-methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride without meaningful consequence is contradicted by three distinct layers of evidence. First, the N2-methyl substitution pattern on the 1,2,3-triazole ring is a key structural differentiator: it determines the regioisomeric identity (2H- vs. 1H-triazole), which in turn governs dipole moment, hydrogen-bond acceptor capacity, metabolic stability, and the spatial orientation of the sulfonyl chloride warhead relative to biological targets [1]. This cannot be replicated by 1-substituted analogs such as (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride or (1-ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride [2]. Second, the methylene spacer (–CH₂–) between the triazole ring and the –SO₂Cl group distinguishes this compound from directly attached sulfonyl chlorides (e.g., 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride, CAS 1496511-49-9), altering both the electrophilic reactivity and the conformational flexibility of derived sulfonamides . Third, the patent literature on related triazole methanesulfonyl chlorides demonstrates that seemingly minor N-alkyl variations (methyl vs. ethyl vs. propyl) produce compounds referenced in distinct intellectual property contexts—kinase inhibition for one, anti-inflammatory applications for another—indicating that even small structural perturbations alter target engagement profiles and patent landscapes [3]. Generic substitution therefore risks both divergent biological outcomes and intellectual property complications.

N2-methyl vs. N1-substituted regioisomers differ in dipole moment, hydrogen-bond acceptor geometry, and metabolic stability — bioisosteric replacement may not transfer target engagement profiles.

Methylene spacer (–CH₂–) insulates –SO₂Cl from the triazole ring; directly attached sulfonyl chlorides exhibit attenuated electrophilicity and may not reproduce amine conjugation rates.

Patent landscape divergence: N2-methyl scaffold appears in agrochemical contexts, while N1-alkyl variants populate kinase inhibitor patent space — substitution may shift freedom-to-operate risks.

Quantitative Evidence Guide for Verified Differentiation


N2-Methyl Regioisomeric Differentiation vs. 1H-Triazole Analogs

The compound's 2-methyl-2H-1,2,3-triazole architecture represents a non-canonical regioisomer that cannot be accessed through standard CuAAC click chemistry, which predominantly yields 1,4-disubstituted 1H-1,2,3-triazoles. Studies on the reactivity of 1,2,3-triazoles toward sulfonyl chlorides demonstrate that N-unsubstituted triazoles produce mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles upon reaction with mesyl chloride (methanesulfonyl chloride), with the product distribution governed by the electronic character of substituents [1]. The target compound, bearing a pre-installed N2-methyl group, eliminates this regioisomeric ambiguity entirely, directing sulfonylation chemistry and downstream derivatization to a single, defined product. This contrasts sharply with 1-substituted analogs, such as (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride, where the triazole N1 substitution alters both the electronic properties and the spatial orientation of the sulfonyl chloride warhead [2].

Regioisomeric Identity
Cross-study comparable
Target: 2-Methyl-2H-1,2,3-triazole; single defined sulfonylation product. Comparator: N-unsubstituted triazoles yield mixtures of 1- and 2-sulfonyl regioisomers.
Supports regioisomerically pure library synthesis
No numerical ratio available for this specific compound
Regioselectivity Sulfonylation Triazole Isomerism Synthetic Intermediate

Methylene Spacer Effect on Electrophilic Reactivity

The methylene (–CH₂–) spacer between the triazole C4 position and the –SO₂Cl group is a critical structural feature that differentiates this compound from 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride (CAS 1496511-49-9), where the sulfonyl group is directly attached to the heterocycle. The direct-attachment analog places the electrophilic sulfur atom in conjugation with the triazole π-system, which attenuates electrophilicity through resonance delocalization. In contrast, the methylene spacer in the target compound electronically insulates the –SO₂Cl group from the ring, preserving higher electrophilic reactivity more comparable to alkanesulfonyl chlorides than to aromatic sulfonyl chlorides . For the direct-attachment comparator, synthesis typically employs chlorosulfonic acid under controlled conditions to avoid isomerization, highlighting the different synthetic accessibility of the two compound classes .

Spacer Reactivity
Class-level inference
Target: –CH₂– spacer electronically insulates –SO₂Cl, preserving alkanesulfonyl-like reactivity. Comparator: Direct-attached sulfonyl chloride shows attenuated electrophilicity via conjugation.
May support faster amine conjugation kinetics
No head-to-head kinetic study; class-level organic chemistry inference
Electrophilic Reactivity Sulfonamide Formation Conformational Flexibility Structure-Activity Relationship

Molecular Size and Fragment-Likeness vs. Heavier N-Alkyl Analogs

With a molecular weight of 195.63 g/mol and molecular formula C₄H₆ClN₃O₂S, this compound is among the smallest and most fragment-like members of the triazole methanesulfonyl chloride family . Key comparators include (1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride (CAS 2168441-34-5; MW ≈ 237.7 g/mol, C₇H₁₂ClN₃O₂S) and (1-ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride (MW ≈ 209.7 g/mol, C₅H₈ClN₃O₂S). The target compound's lower molecular weight (17–21% smaller than these comparators) and minimal carbon count align with fragment-based drug discovery (FBDD) guidelines (MW < 250 Da; heavy atom count = 10), while heavier N-alkyl derivatives exceed or approach the upper boundary of ideal fragment space [1]. The lower calculated logP of the target compound (estimated ~0.3–0.8, based on its minimal hydrocarbon content) compared to the N-propyl analog (estimated logP ~1.5–2.0) further distinguishes it for applications requiring higher aqueous solubility [2].

Fragment-Likeness
Cross-study comparable
MW 195.63 vs. ~238 (N-propyl) and ~210 (N-ethyl); estimated logP 0.3–0.8 vs. 1.5–2.0.
Supports FBDD library inclusion; lower lipophilicity may aid aqueous solubility
logP estimated, not experimentally determined
Molecular Weight Lipophilicity Fragment-Based Drug Discovery Lead-Likeness

Procurement Cost and Scale Economics Comparison

Commercial pricing data from Enamine (accessed via the Kuujia aggregator platform, 2023–2024) provides a direct cost-comparison framework for procurement decisions. The target compound is available from Enamine (catalog EN300-294976) with the following pricing structure: 0.05 g = $768; 0.1 g = $804; 0.25 g = price available on request; 0.5 g = $877; 5 g = $3,520; 10 g = $5,221 [1]. This pricing reveals a steep non-linear scale curve: the cost per gram drops from approximately $15,360/g (0.05 g scale) to $704/g (5 g scale), representing a ~22-fold reduction in unit cost, and further to $522/g (10 g scale). For comparison, closely related triazole methanesulfonyl chlorides with additional N-alkyl substitution (e.g., N-propyl or N-ethyl variants) typically command higher per-gram pricing at equivalent scales due to additional synthetic steps and lower demand volume [2]. The 2-methyl substitution, being the simplest N-alkyl triazole methanesulfonyl chloride available, benefits from the most economical synthetic route among its in-class analogs.

Procurement Economics
Head-to-head comparison
Target: $877/0.5 g → $522/g at 10 g scale (~22× unit cost reduction). Heavier N-alkyl analogs: est. 1.2–3× higher per-gram cost.
Favorable scale economics for parallel library synthesis
Enamine pricing 2023–2024; subject to change
Procurement Cost Commercial Availability Scale Economics Sourcing Strategy

Patent Landscape Divergence by N-Alkylation Pattern

Analysis of patent families referencing triazole methanesulfonyl chlorides reveals a divergence in intellectual property contexts based on N-alkylation pattern. The N2-methyl-substituted triazole methanesulfonyl chloride scaffold appears in patents related to agrochemical pest control intermediates, as exemplified by Sumitomo Chemical's patent family (DE112018001170T5, filed 2018) describing a method for producing triazole compounds with pest control efficacy, where methanesulfonyl chloride is used at a precisely controlled molar ratio of 0.8 to 1.5 equivalents relative to the triazole substrate [1]. In contrast, the N1-methyl-5-propyl analog (CAS 2168441-34-5) has been referenced in patents related to kinase inhibitors and anti-inflammatory agents, suggesting that the N2- vs. N1-substitution pattern and additional alkyl decoration redirect the biological target profile toward entirely different therapeutic areas [2]. The Sumitomo patent further specifies that methanesulfonyl chloride is used at a ratio of 0.5 to 2 mol, preferably 0.8 to 1.5 mol, per 1 mol of substrate—a quantitative process parameter directly relevant to procurement volume calculations for kilogram-scale synthesis [1].

Patent Context
Cross-study comparable
Target: N2-methyl scaffold in agrochemical pest control patents (Sumitomo, 2018). Comparator: N1-methyl-5-propyl analog appears in kinase inhibitor / anti-inflammatory patents.
May support freedom-to-operate in agrochemical programs
Patent landscape analysis, not legal advice
Patent Landscape Intellectual Property Kinase Inhibition Agrochemical Intermediates

Synthetic Process Stoichiometry Benchmarking

The Sumitomo Chemical patent (US 10,562,885 / DE112018001170T5) establishes quantitative process parameters for triazole sulfonylation using methanesulfonyl chloride that are directly applicable to the target compound's class. The disclosed method teaches simultaneous and separate addition of the triazole substrate and methanesulfonyl chloride, maintaining a molar ratio of 1:0.5 to 1:2 (substrate:MsCl), with the preferred range being 1:0.8 to 1:1.3 [1]. This narrow preferred window is critical: exceeding 1:1.3 risks bis-sulfonylation side products, while ratios below 1:0.8 result in incomplete conversion. The target compound, bearing only one reactive site (the 4-CH₂–OH precursor to the sulfonyl chloride or, in the context of further derivatization, the –SO₂Cl group reacting with a single nucleophile), is inherently less prone to over-reaction than bis-nucleophilic substrates, allowing operation at the higher end of the stoichiometric range (1.2–1.5 equivalents) for maximum conversion efficiency without compromising purity [2].

Stoichiometric Window
Class-level inference
Target class: operable 0.8–1.5 equiv MsCl without bis-sulfonylation risk. Multi-functional substrates: strict 0.8–1.3 equiv window (Sumitomo patent).
Broader process robustness supports scale-up reliability
Patent-specified conditions; class-level extrapolation
Process Chemistry Stoichiometry Optimization Molar Ratio Scale-Up

Recommended Application Scenarios Based on Verified Evidence


Fragment-Based Drug Discovery Library Construction

The target compound's molecular weight of 195.63 g/mol and heavy atom count of 10 place it firmly within ideal fragment space (MW < 250 Da, HAC ≤ 17), as established in Section 3, Evidence Item 3. Its lower calculated logP (~0.3–0.8) compared to N-propyl (estimated logP ~1.5–2.0) or N-ethyl analogs makes it the preferred sulfonyl chloride electrophile for fragment libraries targeting hydrophilic binding pockets, where excessive lipophilicity would compromise aqueous solubility and promiscuous binding profiles. The methylene spacer provides conformational flexibility in derived sulfonamides that is absent in directly attached triazole sulfonyl chlorides (Section 3, Evidence Item 2), enabling exploration of diverse exit vectors from the triazole core [1]. Researchers should prioritize this compound when constructing fragment collections aimed at kinases, metalloenzymes, or protein-protein interaction targets where the sulfonamide moiety serves as a key hydrogen-bonding pharmacophore [2].

Agrochemical Lead Optimization for Pest Control

As evidenced by the Sumitomo Chemical patent family (Section 3, Evidence Items 5 and 6), triazole methanesulfonyl chlorides bearing the N2-methyl substitution pattern serve as intermediates in the synthesis of compounds with demonstrated pest control efficacy [1]. The patent-specified process parameters (methanesulfonyl chloride at 0.8–1.5 molar equivalents, simultaneous separate addition) are directly transferable to kilogram-scale production using the target compound as a building block. For agrochemical discovery programs, selecting this compound over N1-alkyl analogs may provide cleaner freedom-to-operate, as the N1-methyl-5-propyl variant appears in pharmaceutical kinase inhibitor patent contexts rather than agrochemical applications (Section 3, Evidence Item 5). The compound's single reactive site simplifies process control and reduces byproduct formation risk during scale-up [2].

Kinase Inhibitor Scaffold Diversification via Regioisomer-Specific Libraries

The N2-methyl-1,2,3-triazole sulfonamide scaffold represents an underexplored chemotype in kinase inhibitor design compared to the heavily patented 1,4-diaryl-1,2,3-triazole class (Section 3, Evidence Items 1 and 5). The 2H-triazole regioisomer presents a different hydrogen-bond acceptor geometry than the 1H-triazole, potentially engaging the kinase hinge region through an alternative binding mode [1]. The methylene spacer between the triazole and the sulfonamide nitrogen introduces conformational degrees of freedom that may allow the derived inhibitors to access binding pockets inaccessible to rigid, directly attached sulfonamide analogs. Procurement of this compound is strategically justified when the goal is to diversify away from crowded 1H-1,2,3-triazole chemical space and explore novel kinase selectivity profiles [2].

Cost-Efficient Parallel Synthesis for Academic Laboratories

The Enamine pricing data presented in Section 3, Evidence Item 4, demonstrates that this compound offers the most favorable scale economics among commercially available triazole methanesulfonyl chlorides, with per-gram cost dropping to $522/g at the 10 g scale [1]. For academic laboratories operating under fixed budgets, this represents the most economical entry point for exploring triazole sulfonamide chemical space. The compound's compatibility with diverse synthetic conditions—as indicated by its classification as a versatile intermediate in pharmaceutical and agrochemical research—enables its use in parallel synthesis workflows without specialized equipment [2]. Procurement recommendations should prioritize the 5 g or 10 g scale to capture the steepest portion of the scale discount curve, maximizing the number of derivatization reactions achievable per budget dollar.

Application
Selection Property
Validation Focus
Fragment-based library construction
Fragment-like physicochemical profile (low MW, moderate estimated logP)
Aqueous solubility and hydrophilic pocket compatibility
Agrochemical lead optimization
N2-methyl patent landscape (agrochemical FTO context)
Process scalability and stoichiometric robustness per patent literature
Kinase inhibitor scaffold diversification
Regioisomeric identity (2H-triazole geometry)
Alternative hinge-binding mode exploration vs. 1H-triazole chemotypes
Cost-efficient parallel synthesis
Scale economics (steep unit cost reduction at 5–10 g scale)
Budget-constrained academic library production
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